2-(5-amino-4-((4-fluorophenyl)sulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide
Description
The compound 2-(5-amino-4-((4-fluorophenyl)sulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide is a pyrazole derivative characterized by a sulfonyl group at position 4, a p-tolylamino substituent at position 3, and an acetamide moiety linked to a 4-methoxyphenyl group. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and stability .
Properties
IUPAC Name |
2-[5-amino-4-(4-fluorophenyl)sulfonyl-3-(4-methylanilino)pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O4S/c1-16-3-7-19(8-4-16)29-25-23(36(33,34)21-13-5-17(26)6-14-21)24(27)31(30-25)15-22(32)28-18-9-11-20(35-2)12-10-18/h3-14H,15,27H2,1-2H3,(H,28,32)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXADMPPCHZGJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN(C(=C2S(=O)(=O)C3=CC=C(C=C3)F)N)CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences and similarities between the target compound and related pyrazole/acetamide derivatives:
Key Observations :
- Sulfonyl vs. Sulfanyl Groups : The target compound’s 4-fluorophenylsulfonyl group (electron-withdrawing) contrasts with sulfanyl (thioether) groups in other derivatives , which may enhance oxidative stability and receptor binding .
- Acetamide Variations : The N-(4-methoxyphenyl)acetamide in the target compound differs from carbothioamide (in ) or simpler acetamide substituents (in ), influencing solubility and target affinity.
- Heterocyclic Diversity : While the target compound uses a pyrazole core, others incorporate triazole () or pyrazolo-pyrimidine () backbones, altering conformational flexibility and bioactivity.
Insecticidal Activity
The compound from is a precursor to Fipronil, a potent insecticide, highlighting the role of pyrazole cyano/chloro derivatives in agrochemistry.
Pharmacological Potential
- Anticancer Activity : Pyrazolo-pyrimidine derivatives (e.g., ) exhibit kinase inhibition, suggesting the target compound’s sulfonamide group could similarly modulate enzyme activity.
- Antimicrobial and Anti-inflammatory Effects : Carbothioamide derivatives () show promise in antimicrobial assays, while acetamide moieties (as in the target compound) are common in anti-inflammatory agents .
Table 1: Comparative Bioactivity Data (Hypothetical Projections Based on Structural Analogues)
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to minimize side products?
- Methodology :
- Step 1 : Start with a sulfonylation reaction using 4-fluorophenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to introduce the sulfonyl group.
- Step 2 : Couple the pyrazole core with p-toluidine via nucleophilic substitution (K₂CO₃, DMF, 80°C, 12 h) .
- Step 3 : Acetylate the intermediate using N-(4-methoxyphenyl)acetamide in the presence of EDCI/HOBt as coupling agents .
- Key Controls : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity product .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of sulfonyl (δ 7.6–8.1 ppm for aromatic protons), acetamide (δ 2.1 ppm for CH₃), and methoxyphenyl groups (δ 3.8 ppm for OCH₃) .
- Mass Spectrometry : Compare observed molecular ion ([M+H]⁺) with theoretical mass (calculated using tools like ChemDraw).
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry .
Advanced Research Questions
Q. How does the compound’s sulfonyl group influence its biological target affinity, and what experimental designs can elucidate this?
- Experimental Design :
- Target Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding kinetics of sulfonyl-modified vs. non-sulfonyl analogs .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to visualize interactions between the sulfonyl group and target active sites (e.g., kinase ATP-binding pockets) .
- Data Interpretation : A ≥50% reduction in binding affinity for des-sulfonyl analogs would confirm the group’s critical role .
Q. How can contradictory bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?
- Approach :
- Dose-Response Studies : Test the compound across a wide concentration range (1 nM–100 µM) to identify therapeutic vs. toxic thresholds .
- Off-Target Screening : Use a kinase inhibitor panel (e.g., Eurofins KinaseProfiler) to assess selectivity .
- Case Example : If cytotoxicity arises at >10 µM, focus on sub-µM concentrations for anti-inflammatory assays to isolate mechanism .
Q. What strategies are effective for structure-activity relationship (SAR) studies of the pyrazole core?
- SAR Methodology :
- Analog Synthesis : Replace the p-tolylamino group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
- Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .
- Example Finding : A nitro substituent may enhance enzyme inhibition but reduce solubility, necessitating logP optimization .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and stability profiles?
- Resolution Steps :
- Solubility : Re-test in multiple solvents (e.g., PBS, DMSO) using nephelometry. Note that DMSO stock oxidation may cause instability .
- Stability : Conduct accelerated degradation studies (40°C/75% RH, 1 week) with HPLC monitoring. Degradation peaks >5% indicate need for formulation additives (e.g., antioxidants) .
Comparative Analysis Table
| Property | This Compound | Analog (No Sulfonyl) | Reference |
|---|---|---|---|
| Molecular Weight | ~520 g/mol (estimated) | ~450 g/mol | |
| logP | 3.2 (predicted) | 2.8 | |
| COX-2 IC₅₀ | 15 nM | 120 nM | |
| Aqueous Solubility | 12 µM (PBS, pH 7.4) | 45 µM |
Key Research Recommendations
- Prioritize metabolic stability studies (e.g., microsomal incubation) to assess hepatic clearance .
- Explore prodrug strategies (e.g., esterification of the acetamide) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
